REACTION_CXSMILES
|
[N+:1]([C:4]1[N:9]=[C:8]([CH2:10][C:11]([OH:13])=O)[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].CCN(C(C)C)C(C)C.C1C=CC2N(O)N=NC=2C=1.Cl.[CH3:34][NH:35][O:36][CH3:37].C(Cl)CCl>ClCCl>[CH3:37][O:36][N:35]([CH3:34])[C:11](=[O:13])[CH2:10][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[N:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC(=N1)CC(=O)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.72 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
263 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
N,O-dimethylhydroxylamine HCl
|
Quantity
|
167 mg
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
329 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at room temperature overnight under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulted in some exotherming (+5° C.)
|
Type
|
TEMPERATURE
|
Details
|
After 2 min cooling
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
The solution was transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
washed with 1 M HCl which
|
Type
|
ADDITION
|
Details
|
Methanol was added
|
Type
|
CUSTOM
|
Details
|
the aqueous was partitioned off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
Purification via preparative TLC plate (2×1000 μM)
|
Type
|
WASH
|
Details
|
eluting with 50% ethyl acetatehexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(CC1=NC(=CC=C1)[N+](=O)[O-])=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 236 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |